Lipophilicity (LogP) Differentiation of 5-Bromo-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione vs. Parent and Unsubstituted Analogs
The target compound's computed XLogP of approximately 3.6 places it in a distinctly higher lipophilicity range compared to the unsubstituted 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (LogP 2.1) and the fully aromatic benzo[b]thiophene 1,1-dioxide (LogP 0.88–1.45) [1]. This approximately 1.5 log-unit increase relative to the unsubstituted dihydro scaffold, and a 2.2–2.7 log-unit increase relative to the aromatic parent, is attributable to the combined hydrophobic contributions of the bromine atom (π ≈ +0.86) and the methoxy group (π ≈ −0.02) [2]. Such a shift in logP has practical consequences: it predicts roughly 30-fold higher octanol–water partitioning versus the aromatic benzothiophene dioxide, impacting solubility, membrane permeability, and non-specific protein binding in biological assays [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.6 (computed, pending experimental validation) |
| Comparator Or Baseline | 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: LogP 2.1; Benzo[b]thiophene 1,1-dioxide: LogP 0.88–1.45 |
| Quantified Difference | ΔLogP ≈ +1.5 vs. dihydro analog; ΔLogP ≈ +2.2 to +2.7 vs. aromatic analog |
| Conditions | Computed values from fragment-based methods (XLogP3 algorithm); experimental logP values drawn from ChemSrc and SIELC databases for comparator compounds [1]. |
Why This Matters
A LogP difference of >1.5 units directly impacts compound solubility, membrane permeability, and bioassay behavior, meaning the target compound cannot be substituted with simpler analogs without re-optimizing formulation and assay conditions.
- [1] SIELC Technologies. Benzo(b)thiophene 1,1-dioxide (CAS 825-44-5). LogP: 0.88; and ChemSrc. Benzo[b]thiophene 1,1-dioxide (CAS 825-44-5). LogP: 2.52540. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Fragment-based π values for Br and OCH₃ substituents). View Source
